molecular formula C17H18F2N2O4S2 B2447760 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide CAS No. 946249-87-2

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B2447760
CAS RN: 946249-87-2
M. Wt: 416.46
InChI Key: PVNSHUGXKORGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide” belongs to the class of sulfonamides . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Molecular Structure Analysis

The molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass. The specific molecular structure of this compound was not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility in different solvents, and its acidity or basicity . The specific physical and chemical properties of this compound were not found in the available resources.

Scientific Research Applications

Synthesis and Pro-apoptotic Effects

Researchers have synthesized compounds bearing the sulfonamide fragment to evaluate their in vitro anti-cancer activity against various cancer cell lines. These compounds, including those related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide, have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes through the activation of p38 and ERK1/2 phosphorylation, highlighting their potential as cancer therapeutic agents (Cumaoğlu et al., 2015).

Enzyme Inhibition and Molecular Docking

The compound has also been explored for its enzyme inhibitory activity and potential as a therapeutic agent for Alzheimer’s disease. In a study, sulfonamide derivatives were synthesized and evaluated for their inhibitory effects on acetylcholinesterase and DPPH. Notably, one of the synthesized compounds showed acetylcholinesterase inhibitory activity comparable to established inhibitors, indicating the potential utility of these compounds in Alzheimer's disease treatment and management (Abbasi et al., 2018).

Antimicrobial Activity

Another area of research includes the investigation of novel sulfonamide compounds for their antimicrobial properties. The synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives has demonstrated vasodilatory action and potential antimicrobial activity, suggesting a role in developing new therapeutic strategies for bacterial infections (Morikawa, Sone, & Asano, 1989).

Diuretic and Antihypertensive Agents

Compounds derived from sulfonamide, including this compound, have been synthesized and evaluated for their diuretic and antihypertensive activities. These compounds were assessed for their potential as hybrid molecules that could serve as both diuretic and antihypertensive agents, indicating a promising direction for new cardiovascular drug development (Rahman et al., 2014).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product . The specific safety and hazards information for this compound was not found in the available resources.

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-9-3-4-12-5-7-14(11-16(12)21)20-27(24,25)17-10-13(18)6-8-15(17)19/h5-8,10-11,20H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNSHUGXKORGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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